molecular formula C9H10N2O B15457315 3-(2-Aminoanilino)prop-2-enal CAS No. 62086-51-5

3-(2-Aminoanilino)prop-2-enal

Cat. No.: B15457315
CAS No.: 62086-51-5
M. Wt: 162.19 g/mol
InChI Key: CRHMEPPBIWOOIH-UHFFFAOYSA-N
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Description

3-(2-Aminoanilino)prop-2-enal (CAS#: 89206-24-6) is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol. Its structure features both aniline and propenal (acrolein) moieties, making it a versatile intermediate for researchers in organic synthesis. This configuration, containing both electron-donating amino groups and an electron-withdrawing aldehyde group connected through a conjugated system, suggests potential for interesting chemical properties, including the possibility of tautomerism. Tautomerism is a critical phenomenon in medicinal chemistry, as the ability of a molecule to exist in interchangeable isomeric forms can dramatically influence its physicochemical properties, binding affinity, and molecular recognition by biological targets . Researchers can utilize this compound as a key building block for the synthesis of more complex heterocyclic systems or as a model compound to study structure-activity relationships (SAR). Its structure is related to a class of compounds known as enamines, which are valuable intermediates in enantioselective synthesis for constructing chiral amines—essential structural components in many pharmaceuticals and agrochemicals . This product is intended for research applications in chemical synthesis and investigation of tautomeric behavior under various conditions. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62086-51-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(2-aminoanilino)prop-2-enal

InChI

InChI=1S/C9H10N2O/c10-8-4-1-2-5-9(8)11-6-3-7-12/h1-7,11H,10H2

InChI Key

CRHMEPPBIWOOIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC=CC=O

Origin of Product

United States

The Significance of α,β Unsaturated Aldehydes in Modern Organic Synthesis

Alpha,beta-unsaturated aldehydes are a cornerstone of organic synthesis, prized for their dual reactivity. pressbooks.pub These compounds feature a carbon-carbon double bond in conjugation with a carbonyl group, creating a system susceptible to both 1,2- and 1,4-nucleophilic attack. pressbooks.publibretexts.org This reactivity allows for a wide array of chemical transformations, making them key intermediates in the construction of diverse molecular architectures. rsc.orgyoutube.com

The electrophilicity of both the carbonyl carbon and the β-carbon is a defining characteristic. wikipedia.org Strong nucleophiles tend to attack the carbonyl carbon directly (1,2-addition), while weaker nucleophiles often favor conjugate addition at the β-position (1,4-addition). pressbooks.pub This tunable reactivity is a powerful tool for synthetic chemists. Furthermore, the double bond can participate in various cycloaddition reactions, such as the Diels-Alder reaction, further expanding their synthetic utility. wikipedia.org The ability of α,β-unsaturated aldehydes to act as precursors for a multitude of other functional groups, including alcohols, amines, and carboxylic acid derivatives, underscores their importance as fundamental building blocks in the synthesis of both simple and complex molecules. rsc.org

The Versatile Role of Substituted Anilines As Precursors and Reagents

Substituted anilines are a class of aromatic amines that serve as indispensable starting materials and reagents in a vast range of chemical syntheses. wisdomlib.orgcambridgescholars.com The presence of various functional groups on the aniline (B41778) ring significantly influences its chemical properties, including basicity and nucleophilicity, allowing for fine-tuning of its reactivity. acs.orgresearchgate.net

These compounds are foundational in the production of a wide array of important molecules, including pharmaceuticals, agrochemicals, and dyes. researchgate.netchemistryworld.com Their ability to be readily diazotized and subsequently converted into a variety of other functional groups makes them highly versatile intermediates. wisdomlib.org In the realm of heterocyclic chemistry, substituted anilines are crucial precursors for the synthesis of numerous ring systems, such as benzothiazoles and cinnolines. wisdomlib.org The specific nature and position of the substituents on the aniline ring can direct the course of a reaction and influence the properties of the final product. nih.gov

The Privileged Position of 3 2 Aminoanilino Prop 2 Enal in Heterocyclic Chemistry

The compound 3-(2-Aminoanilino)prop-2-enal holds a privileged position in heterocyclic chemistry due to its unique combination of reactive sites. The presence of the enamine-aldehyde moiety alongside a primary aromatic amine within the same molecule provides a powerful platform for the construction of a variety of heterocyclic scaffolds. This intramolecular arrangement of nucleophilic and electrophilic centers facilitates a range of cyclization reactions, leading to the efficient synthesis of complex ring systems.

The strategic placement of the amino group on the aniline (B41778) ring ortho to the enamine linkage is particularly significant. This arrangement is pre-organized for cyclization reactions, often leading to the formation of fused heterocyclic systems that are of interest in medicinal chemistry and materials science. The inherent reactivity of the α,β-unsaturated aldehyde system, coupled with the nucleophilicity of the two distinct amino groups, allows for a cascade of reactions to occur, often in a single pot, providing a streamlined entry into diverse heterocyclic families.

Potential Research Applications of 3 2 Aminoanilino Prop 2 Enal in Advanced Materials Science

Precursors for Optoelectronic Materials

The inherent electronic and photophysical properties of 3-(2-Aminoanilino)prop-2-enal make it a compelling precursor for optoelectronic materials. The anilino group, in particular, is known to impart favorable characteristics for such applications. For instance, derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) have been synthesized that exhibit unique fluorescent properties, highlighting the role of the anilino moiety in tuning the electronic and emissive characteristics of a molecule. acs.org

The conjugated system of this compound, extending from the amino group across the propenal backbone to the aniline (B41778) ring, suggests the potential for intramolecular charge transfer (ICT). This phenomenon is crucial for the development of materials with nonlinear optical (NLO) properties and for use in organic light-emitting diodes (OLEDs). The development of stable and tunable polycyclic aromatic compounds is a key area of research in organic optoelectronics, and the versatile structure of this compound could be leveraged to create novel π-expanded systems with tailored HOMO-LUMO gaps and enhanced stability. chemrxiv.org

Property Relevance to Optoelectronics
Conjugated π-systemFacilitates electron delocalization, essential for conductivity and optical properties.
Aminoanilino groupCan act as an electron donor, enabling intramolecular charge transfer and tuning of electronic properties.
Enal functionalityProvides a site for further chemical modification to fine-tune optoelectronic characteristics.

Building Blocks for Functional Polymers and Coordination Compounds

The bifunctional nature of this compound, possessing both amino and aldehyde functionalities, makes it an excellent candidate for the synthesis of advanced polymers and coordination compounds.

Functional Polymers

The o-phenylenediamine (B120857) (OPD) moiety within the molecule is a well-established monomer for the synthesis of conducting polymers. Poly(o-phenylenediamine) (PoPD) is a notable example, exhibiting good solubility and conductivity, making it suitable for applications in sensors and electronic devices. lap-publishing.comresearchgate.netchalcogen.ro The presence of the enal group in this compound offers a reactive site for polymerization reactions, potentially leading to novel polymers with enhanced processability and tailored functionalities. For example, the polymerization could proceed through the vinyl group of the enal or through condensation reactions involving the aldehyde. The resulting polymers would incorporate the desirable electronic properties of the aminoanilino group directly into the polymer backbone.

Coordination Compounds

The o-phenylenediamine unit is also a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. wikipedia.org The resulting metal complexes can exhibit interesting catalytic, magnetic, and photophysical properties. The additional coordination sites offered by the enal group in this compound could lead to the formation of multinuclear or polymeric coordination compounds with complex structures and functionalities. These materials could find applications in catalysis, sensing, and as magnetic materials.

Functional Group Role in Polymer/Coordination Compound Synthesis
o-PhenylenediamineActs as a monomer for conducting polymers and a ligand for metal coordination.
Enal groupProvides a reactive site for polymerization and an additional coordination site for metal ions.

Development of Novel Reagents and Intermediates in Fine Chemical Synthesis

Beyond its direct application in materials, this compound is a valuable intermediate for the synthesis of a wide range of complex organic molecules, particularly heterocyclic compounds.

The structure of this compound is closely related to β-enaminones, which are known to be versatile precursors for the synthesis of various heterocycles, including quinolines, pyridines, and indoles. researchgate.nettandfonline.com The intramolecular reaction between the amino group and the enal functionality can be a powerful strategy for constructing fused ring systems. For example, the acid-catalyzed cyclization of similar β-arylaminoacroleins is a known method for the synthesis of quinolines. nih.gov This suggests that this compound could be a key starting material for the efficient, one-pot synthesis of various substituted quinolines and other nitrogen-containing heterocycles. These heterocyclic scaffolds are of immense importance in medicinal chemistry and materials science. clockss.org

The reactivity of the enal and amino groups also allows for a variety of other transformations, making this compound a versatile platform for the development of new synthetic methodologies. The enamine-like character of the molecule suggests it could participate in photochemical reactions, further expanding its synthetic utility. acs.orgacs.org

Reactant Potential Product Significance
Acid catalystSubstituted quinolinesImportant scaffolds in pharmaceuticals and functional materials.
Various electrophilesFunctionalized derivativesAccess to a wide range of novel organic compounds.
Metal catalystsHeterocyclic compoundsEfficient synthesis of complex molecular architectures.

Future Research Directions and Challenges

Exploration of Unprecedented Reactivity and Novel Rearrangements

The enaminone core of 3-(2-Aminoanilino)prop-2-enal is a versatile scaffold known for its multifaceted reactivity. umn.eduresearchgate.net Future research will likely focus on uncovering unprecedented reaction pathways and novel molecular rearrangements. The presence of the ortho-amino group on the anilino moiety introduces the potential for unique intramolecular cyclization cascades.

One promising avenue is the investigation of intramolecular cyclization reactions that have yet to be explored for this specific substrate. For instance, photocatalytic methods could be employed to trigger benzylic C-H oxidation followed by cyclization, a strategy that has been successful in synthesizing polysubstituted oxazoles from other enaminones. acs.org The interplay between the enal functionality and the two amino groups could lead to the formation of complex heterocyclic systems under mild, light-induced conditions.

Furthermore, the exploration of novel rearrangements is a key area for future studies. The Wolff rearrangement of diazoketones to generate ketenes, which then undergo intramolecular cyclization with a pendant enamine, has been a successful strategy for synthesizing cyclic enaminones. umn.edunih.govresearchgate.net Applying a similar strategy starting from a precursor of this compound could lead to the formation of novel, functionalized heterocyclic scaffolds. The potential for the ortho-amino group to participate in or direct these rearrangements adds another layer of complexity and opportunity for discovering new chemical transformations.

Recent studies have highlighted unusual transformations in enaminone chemistry, moving beyond simple nucleophilic additions and cyclizations. researchgate.net These include redox-active transformations and participation in radical processes. Investigating the behavior of this compound under oxidative or radical conditions could unveil unprecedented reactivity patterns, leading to the synthesis of novel molecular architectures that are not accessible through traditional methods. A mechanistic investigation into the formation of α-enaminones from primary arylamines and ketones has suggested the involvement of an amine radical cation. acs.org Exploring similar radical-initiated pathways with this compound could lead to new synthetic methodologies.

Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Derivatives

The development of asymmetric methods to synthesize enantiomerically pure derivatives of this compound is a significant challenge and a crucial area for future research. The chirality in such molecules can be pivotal for their potential applications in pharmaceuticals and materials science.

A highly promising approach is the use of chiral phosphoric acid (CPA) catalysis. nih.govrsc.orgnih.gov CPAs have emerged as powerful catalysts for a wide range of enantioselective transformations, including the synthesis of chiral heterocycles. nih.govnih.gov A strategy could involve the CPA-catalyzed reaction of a suitable precursor with 2-aminoaniline to generate a chiral derivative of this compound. This methodology has been successfully applied to the synthesis of benzothiazolopyrimidines and functionalized pyrrolinones with high enantioselectivity. nih.govrsc.org

Another key strategy is asymmetric enamine catalysis. researchgate.netnih.govresearchgate.netnottingham.ac.uk Chiral amines can catalyze a variety of reactions with high enantioselectivity. researchgate.net Research could focus on developing a catalytic system where a chiral amine reversibly forms an enamine with the prop-2-enal moiety of a precursor, followed by a stereocontrolled reaction to introduce the 2-aminoanilino group. This approach has been widely used for the asymmetric functionalization of aldehydes and ketones. researchgate.netnottingham.ac.uk

The following table summarizes potential asymmetric synthesis strategies:

Catalytic SystemApproachPotential Outcome
Chiral Phosphoric Acids (CPAs)Enantioselective condensation or cyclization reactions involving a precursor and 2-aminoaniline. nih.govrsc.orgnih.govEnantiomerically enriched heterocyclic derivatives of this compound.
Asymmetric Enamine CatalysisUse of chiral amines to catalyze the asymmetric addition of 2-aminoaniline to a propenal derivative. researchgate.netnih.govresearchgate.netDirect formation of chiral this compound derivatives.
Transition Metal CatalysisEmployment of chiral ligands with transition metals to catalyze the asymmetric amination of a suitable propargyl or allyl precursor.Synthesis of enantiomerically pure precursors to this compound.

Challenges in this area include achieving high levels of stereocontrol, developing scalable and efficient processes, and avoiding racemization of the chiral products. umn.edu

Integration into Complex Natural Product Synthesis

Enaminones are recognized as versatile building blocks in the synthesis of natural products, particularly alkaloids and other heterocyclic compounds. researchgate.netnih.gov The unique structure of this compound, with its multiple reactive sites, makes it an attractive starting material for the construction of complex molecular architectures.

Future research will likely focus on utilizing this compound in the total synthesis of biologically active natural products. Its ability to serve as a scaffold for annulation reactions can provide access to indolizidine, quinolizidine, and perhydroindole motifs, which are common cores in many alkaloids. For example, a vinylogous amide, a related structure, has been used as a key intermediate in the total synthesis of the Lycopodium alkaloid (+)-serratezomine A. nih.gov

The presence of the ortho-amino group offers a handle for further functionalization and cyclization, enabling the construction of polycyclic systems. Research efforts could be directed towards developing cascade reactions where both the enaminone system and the ortho-amino group participate in a concerted manner to build molecular complexity rapidly. Such strategies have been employed in the synthesis of various morphan derivatives. acs.org

The table below highlights potential applications in natural product synthesis:

Target ClassSynthetic StrategyKey Transformation
Alkaloids (e.g., Lycopodium alkaloids)Annulation reactions to form five- and six-membered nitrogen-containing rings. nih.govIntramolecular cyclization of functionalized this compound derivatives.
Polycyclic Aromatic CompoundsDiels-Alder or other pericyclic reactions followed by aromatization.Utilization of the enamine double bond as a diene or dienophile.
Fused HeterocyclesCascade reactions involving both the enaminone and the ortho-amino functionality. nih.govacs.orgSequential intramolecular nucleophilic additions and cyclizations.

A significant challenge will be to control the chemo- and stereoselectivity of these complex transformations to afford the desired natural product with high purity.

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity of molecules like this compound. nih.govresearchgate.net Future research in this area will focus on the in silico design of derivatives with tailored electronic properties and reactivity.

DFT calculations can be used to model the geometric and electronic structure of this compound and its derivatives. researchgate.netphysicsjournal.inresearchgate.net By analyzing parameters such as frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and various reactivity descriptors (e.g., chemical hardness, electrophilicity), researchers can predict how structural modifications will influence the compound's behavior in chemical reactions. nih.govresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing substituents on the aniline (B41778) ring can be computationally modeled to fine-tune the nucleophilicity of the amino groups and the electrophilicity of the enal moiety.

Computational studies can also elucidate reaction mechanisms, helping to rationalize observed reactivity and guide the design of new experiments. researchgate.netrsc.org For example, the mechanism of a novel cyclization or rearrangement can be mapped out, identifying transition states and intermediates, which is crucial for optimizing reaction conditions and selectivity. rsc.org This approach has been used to study the photocatalytic cyclization of α-methylamino ketones. rsc.org

The following table outlines key areas for computational investigation:

Computational MethodFocus of StudyPotential Outcome
Density Functional Theory (DFT)Electronic structure, reactivity descriptors, and reaction mechanisms. nih.govresearchgate.netPrediction of reactivity and design of derivatives with specific electronic properties.
Time-Dependent DFT (TD-DFT)Excited state properties and photochemical reaction pathways. nih.govDesign of photosensitive derivatives for applications in photochemistry and materials science.
Molecular Dynamics (MD) SimulationsConformational analysis and interactions with other molecules (e.g., solvents, catalysts). nih.govnih.govUnderstanding the role of the molecular environment on reactivity and selectivity.
In Silico ScreeningVirtual screening of derivative libraries for desired properties. nih.govnih.govIdentification of promising candidates for synthesis and experimental validation.

A significant challenge lies in the accuracy of the computational models and the need for experimental validation of the theoretical predictions. nih.gov Combining computational design with experimental synthesis and testing will be a powerful strategy for accelerating the discovery of new derivatives of this compound with tailored functionalities.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural validation of 3-(2-Aminoanilino)prop-2-enal?

  • Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths, angles, and stereochemistry. For spectroscopic validation, combine 1H^1H-/13C^{13}C-NMR to confirm proton environments and carbonyl groups, and IR spectroscopy to identify enal (α,β-unsaturated aldehyde) stretching vibrations. Crystallographic data should be cross-validated with tools like PLATON to detect twinning or disorder .

Q. What synthetic routes are typically employed for this compound, and how are reaction conditions optimized?

  • Answer : The compound is synthesized via condensation reactions between 2-aminoaniline and α,β-unsaturated aldehydes. Key parameters include:

  • Catalysts : Acidic (e.g., acetic acid) or basic conditions to facilitate imine/enamine formation.
  • Temperature : Moderate heating (60–80°C) to accelerate kinetics without degrading the aldehyde.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is used for purification. Reaction progress is monitored via TLC .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be systematically resolved?

  • Answer : Contradictions often arise from variations in assay conditions or stereochemical purity. Researchers should:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Verify stereochemistry : Chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as biological activity can differ between isomers.
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., solvent residues, pH) affecting activity .

Q. What computational strategies are effective in predicting the binding interactions of this compound with enzymatic targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions. Focus on:

  • Hydrogen bonding : The amino and aldehyde groups form H-bonds with active-site residues.
  • π-π stacking : The aromatic rings interact with hydrophobic enzyme pockets.
    Validate predictions with experimental techniques like surface plasmon resonance (SPR) to measure binding affinities .

Q. How can synthetic yields of this compound be improved for scalability in pharmacological studies?

  • Answer : Optimize via:

  • Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate condensation.
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

Methodological Notes

  • Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally analogous compounds (e.g., chalcone derivatives in ).
  • Ethical Compliance : All applications should adhere to institutional guidelines for biochemical testing, particularly given the compound’s potential pharmacological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.